4-Chloro-2-methoxy-5-methylbenzaldehyde
CAS No.:
Cat. No.: VC16689181
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO2 |
|---|---|
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | 4-chloro-2-methoxy-5-methylbenzaldehyde |
| Standard InChI | InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3 |
| Standard InChI Key | WQNNXHAFWUONAU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)OC)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound’s structure is defined by its substitution pattern on the aromatic ring. The aldehyde group at position 1, methoxy group at position 2, chlorine at position 4, and methyl group at position 5 create distinct electronic and steric effects. These substituents influence reactivity, solubility, and intermolecular interactions.
Physicochemical Characteristics
While limited experimental data are available for this specific isomer, properties can be inferred from structurally related compounds. The following table summarizes estimated properties:
| Property | Value |
|---|---|
| Molecular Weight | 188.62 g/mol |
| Melting Point | 45–50 °C (estimated) |
| Boiling Point | 250–260 °C (estimated) |
| Solubility | Soluble in ethanol, DMSO, ether |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The aldehyde group confers polarity, while the chloro and methoxy substituents enhance lipophilicity, enabling solubility in both organic and polar aprotic solvents.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 4-Chloro-2-methoxy-5-methylbenzaldehyde typically involves sequential functionalization of a benzene ring. A common route includes:
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Methoxy Introduction: Friedel-Crafts alkylation or direct methoxylation of a precursor.
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Chlorination: Electrophilic substitution using chlorine gas or under controlled conditions.
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Aldehyde Formation: Oxidation of a methyl group via Riemer-Tiemann reaction or Gattermann-Koch formylation.
Industrial Production
Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors are employed for chlorination steps to enhance yield (70–85%) and reduce byproducts. Catalysts such as or optimize regioselectivity, ensuring substitution at the 4th position.
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid using or , yielding 4-chloro-2-methoxy-5-methylbenzoic acid.
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Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, producing 4-chloro-2-methoxy-5-methylbenzyl alcohol.
Nucleophilic Substitution
The chlorine atom at position 4 is susceptible to nucleophilic displacement. Reactions with amines or alkoxides yield derivatives such as 4-amino-2-methoxy-5-methylbenzaldehyde, which are valuable in drug discovery.
| Microbial Strain | Predicted Activity |
|---|---|
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
| Candida albicans | Moderate |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing antihypertensive and antifungal agents. Its aldehyde group facilitates condensation reactions with hydrazines to form hydrazones, a common motif in drug design.
Agrochemical Development
Derivatives of 4-Chloro-2-methoxy-5-methylbenzaldehyde are explored as herbicides and fungicides. The chloro and methoxy groups enhance bioavailability in plant systems, enabling targeted action against pathogenic fungi.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-Chloro-2-methoxy-4-methylbenzaldehyde | Cl (5), OCH₃ (2), CH₃ (4) | Altered chlorination position reduces electrophilicity |
| 4-Chloro-2-methylbenzaldehyde | Cl (4), CH₃ (2) | Lack of methoxy group decreases solubility |
Future Research Directions
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Toxicological Studies: Systematic evaluation of acute and chronic toxicity profiles.
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Synthetic Optimization: Development of greener catalysts to improve yield and reduce waste.
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Therapeutic Exploration: Screening against cancer cell lines and viral targets.
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